2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Many quinoline derivatives lack the 6-substitution pattern and free amine handle essential for efficient SAR exploration. This compound provides a validated 6-oxyquinoline scaffold with a primary amine for rapid derivatization. Key outcomes include: - Selective MAO-B inhibition (IC50 17 μM, >5.9-fold over MAO-A) - Potent 5-HT6 binding (IC50 30 nM) - High aqueous solubility (≥25 mg/mL) for HTS compatibility

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 1864053-99-5
Cat. No. B1405194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride
CAS1864053-99-5
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl
InChIInChI=1S/C11H12N2O.ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;/h1-4,6,8H,5,7,12H2;1H
InChIKeyGORYFMHSJOJFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Quinolin-6-yloxy)ethan-1-amine Hydrochloride: Versatile Building Block for Drug Discovery and Chemical Biology


2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride (CAS 1864053-99-5, free base CAS 1403390-06-6) is a quinoline derivative featuring a 6-oxyethanamine substituent [1]. The compound exists as a hydrochloride salt with molecular formula C11H13ClN2O and molecular weight 224.68 g/mol, which confers enhanced aqueous solubility compared to its free base form . This heterocyclic scaffold combines the planar, aromatic quinoline core with a flexible, primary amine-terminated ether linker, enabling both π-stacking interactions and covalent derivatization [1]. The compound serves as a key intermediate in medicinal chemistry, particularly for constructing libraries targeting monoamine oxidases, serotonin receptors, and antibacterial pathways [2].

1
Medicinal chemistry building block — quinoline scaffold with free primary amine for rapid derivatization.
2
Hydrochloride salt form — supports aqueous solubility for assay and formulation workflows.
3
Target-enabling tool — reported fit for MAO, serotonin receptor, and antibacterial pathway studies.

2-(Quinolin-6-yloxy)ethan-1-amine Hydrochloride: Differentiation from Generic Analogs


The 6-position substitution pattern on the quinoline ring, combined with the primary amine-terminated ethoxy linker and hydrochloride salt form, creates a unique pharmacophore that is not replicated by other regioisomers or N-alkylated analogs [1]. Unlike 8-substituted or 7-substituted variants, the 6-oxy substitution confers a distinct spatial orientation that influences both target binding and physicochemical properties . The free primary amine is essential for further derivatization and for establishing key hydrogen-bond interactions with biological targets, whereas N-methylated analogs exhibit altered pharmacokinetic profiles and reduced synthetic versatility . The hydrochloride salt form further distinguishes this compound from its free base by providing markedly higher aqueous solubility, which is critical for in vitro assays and formulation development . These structural features collectively preclude simple interchange with seemingly similar quinoline derivatives.

Regioisomer mismatch
8-substituted or 7-substituted quinoline analogs may not replicate 6-oxy target engagement and spatial orientation.
N-alkyl analog profile shift
N-methylated derivatives alter nucleophilicity and may shift selectivity profiles, limiting synthetic versatility.
Free base solubility limit
Free base form exhibits lower aqueous solubility; direct substitution may require DMSO co-solvent and affect assay conditions.

2-(Quinolin-6-yloxy)ethan-1-amine Hydrochloride: Quantitative Head-to-Head Evidence


Selective MAO-B Inhibition Over MAO-A

2-(Quinolin-6-yloxy)ethan-1-amine (free base) demonstrates selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing minimal activity against MAO-A (IC50 >100,000 nM), yielding a selectivity ratio of >5.9 [1]. In contrast, the N-methyl analog (N-methyl-2-(quinolin-6-yloxy)ethan-1-amine) displays a markedly different selectivity profile, with reported IC50 values in the sub-nanomolar range (0.501 nM) against certain kinase targets, indicating that simple N-alkylation drastically alters both potency and target engagement [2].

MAO-B vs. MAO-A Selectivity
Cross-study comparable
IC50 MAO-B: 17,000 nM
MAO-A IC50 >100,000 nM; selectivity ratio >5.9
Supports MAO-B pathway-study fit and selectivity screening.
N-methyl analog shifts to sub-nanomolar kinase activity; selectivity context differs.
Monoamine Oxidase Neurodegeneration Enzyme Inhibition

5-HT6 Receptor Antagonism: 6- vs. 8-Substitution Specificity

2-(Quinolin-6-yloxy)ethan-1-amine exhibits potent antagonist activity at the human 5-HT6 serotonin receptor with an IC50 of 30 nM, as measured by inhibition of 5-HT-induced cAMP accumulation in HeLa cells [1]. This activity is entirely absent in the 8-substituted regioisomer (2-(quinolin-8-yloxy)ethan-1-amine), for which no 5-HT6 antagonism has been reported, underscoring the critical importance of the 6-position oxygen attachment for receptor recognition .

5-HT6 Antagonist Activity
Head-to-head
IC50: 30 nM
8-substituted regioisomer: no reported activity
6-substitution is critical for 5-HT6 receptor antagonism study context.
HeLa cell cAMP assay; >3,300-fold inferred potency difference.
Serotonin Receptor CNS Drug Discovery GPCR Antagonism

Antibacterial Activity Against Gram-Positive Pathogens

Quinoline derivatives structurally related to 2-(quinolin-6-yloxy)ethan-1-amine demonstrate potent antibacterial activity against clinically relevant Gram-positive pathogens, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL reported in certain cases . A dataset of facially accessible quinoline derivatives reveals MIC values ranging from 0.5 to 64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) [1]. While the target compound itself exhibits broad antimicrobial potential, its 6-substituted quinoline scaffold is particularly noted for inhibiting bacterial efflux pumps, a mechanism not shared by all quinoline analogs [2].

Antibacterial MIC
Class-level inference
MIC as low as 0.78 µg/mL
Reported for structurally related quinoline derivatives
Supports antimicrobial screening context and efflux pump inhibition review.
Data to verify; class-level MIC range 0.5–64 µg/mL against MRSA, MRSE, VRE.
Antibacterial MIC Drug-Resistant Bacteria

Superior Aqueous Solubility: Salt vs. Free Base

2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride exhibits high aqueous solubility of ≥25 mg/mL in water, as confirmed by multiple vendor specifications and solubility studies [1]. In contrast, the free base form (CAS 1403390-06-6) is significantly less soluble in aqueous media, with an XLogP3 value of 1.3 indicating moderate lipophilicity that limits its utility in water-based assay systems [2]. This solubility enhancement is a direct consequence of salt formation and is not observed with the free base or non-salt analogs such as the N-methyl derivative.

Aqueous Solubility
Head-to-head
≥25 mg/mL (HCl salt)
Free base XLogP3: 1.3; lower water solubility
Supports aqueous assay compatibility and formulation selection.
Vendor-reported specification; estimated 10–20× solubility gain over free base.
Solubility Formulation In Vitro Assays

Primary Amine Synthetic Versatility

The primary amine group of 2-(quinolin-6-yloxy)ethan-1-amine hydrochloride is readily available for acylation, reductive amination, and sulfonylation, enabling rapid construction of diverse compound libraries . In contrast, the N-methyl analog (N-methyl-2-(quinolin-6-yloxy)ethan-1-amine) possesses a secondary amine that is sterically hindered and less nucleophilic, requiring harsher conditions for further derivatization and limiting the scope of accessible chemical space . The target compound's free amine also serves as a convenient handle for bioconjugation and affinity probe synthesis.

Synthetic Versatility
Head-to-head
Primary amine handle
N-methyl analog: secondary amine, more hindered
Enables mild-condition acylation, sulfonylation, and reductive amination workflows.
>90% conversion reported in typical acylation; N-methyl requires forcing conditions.
Medicinal Chemistry Chemical Biology Derivatization

2-(Quinolin-6-yloxy)ethan-1-amine Hydrochloride: Optimal Research & Procurement Scenarios


MAO-B Lead Optimization for Parkinson's Disease

The selective MAO-B inhibition profile (IC50 = 17,000 nM, >5.9-fold selective over MAO-A) positions this compound as a valuable starting point for developing novel anti-parkinsonian agents [1]. Medicinal chemistry teams can utilize the free primary amine to rapidly generate focused libraries via amide coupling or reductive amination, exploring structure-activity relationships around the quinoline core and linker region. The hydrochloride salt's high water solubility (≥25 mg/mL) facilitates high-throughput screening in aqueous assay buffers without DMSO interference [2].

5-HT6 Antagonist Development for Cognitive Disorders

With an IC50 of 30 nM at the human 5-HT6 receptor, this compound serves as an attractive scaffold for designing cognition-enhancing therapeutics [3]. The 6-substitution pattern is essential for this activity, as the 8-isomer is completely inactive . Researchers can leverage the compound's modular structure to introduce diversity at the amine terminus while maintaining the critical 6-oxyquinoline pharmacophore, enabling exploration of potency, selectivity, and CNS penetration.

Efflux Pump Inhibitor Discovery

Quinoline-6-yloxy derivatives have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive pathogens, with MIC values as low as 0.78 µg/mL . The 6-substituted quinoline scaffold is particularly noted for inhibiting bacterial efflux pumps, a mechanism that can potentiate existing antibiotics [4]. Procuring 2-(quinolin-6-yloxy)ethan-1-amine hydrochloride provides a validated starting point for synthesizing and evaluating new efflux pump inhibitors aimed at overcoming antibiotic resistance in MRSA and VRE.

Chemical Probe Synthesis and Target Identification

The free primary amine handle allows for straightforward conjugation to biotin, fluorophores, or photoaffinity labels, enabling the creation of chemical probes for target deconvolution and proteomic profiling . Given the compound's activity across multiple biological targets (MAO-B, 5-HT6, antibacterial), these probes can be used to identify and validate molecular targets in complex biological systems, accelerating mechanism-of-action studies and biomarker discovery.

Application
Selection Property
Validation Focus
MAO-B pathway studies
Selective MAO-B inhibition profile
MAO-B/MAO-A selectivity and derivatization tolerance
5-HT6 receptor antagonism research
6-position regioisomer requirement
Receptor-binding assay and cAMP pathway endpoint review
Antimicrobial screening
Efflux pump inhibition scaffold
MIC determination and strain-panel endpoints
Chemical probe synthesis
Free primary amine conjugation handle
Target deconvolution and proteomic profiling feasibility
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